molecular formula C10H19ClNO5P B1622200 1-Chloro-diethylcarbamoyl-1-propen-2-yl dimethyl phosphate CAS No. 297-99-4

1-Chloro-diethylcarbamoyl-1-propen-2-yl dimethyl phosphate

Cat. No. B1622200
CAS RN: 297-99-4
M. Wt: 299.69 g/mol
InChI Key: RGCLLPNLLBQHPF-CMDGGOBGSA-N
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Description

Phosphamidon is a pale yellow oily liquid with a faint odor. Used as an insecticide for citrus, cotton, and deciduous fruit and nuts. and as an acaricide. (EPA, 1998)
An organophosphate cholinesterase inhibitor that is used as an insecticide.

Scientific Research Applications

Environmental Impact Assessment

Research has shown the impact of chemicals like phosphamidon, which is similar to 1-Chloro-diethylcarbamoyl-1-propen-2-yl dimethyl phosphate, on bird populations in forest areas. This was specifically observed in New Brunswick forests during a pest control program against the Spruce Budworm (Fowle, 1966).

Insecticide Effectiveness

Another study focused on the effectiveness of various insecticides, including compounds related to 1-Chloro-diethylcarbamoyl-1-propen-2-yl dimethyl phosphate, for controlling the European pine shoot moth. The research compared the effectiveness of different insecticides and discussed the optimal timing for their application (Butcher & Haynes, 1960).

Biomonitoring of Environmental Pollutants

A study developed an analytical approach to quantify biomarkers of flame retardants and organophosphate insecticides in urine. This is relevant for understanding human exposure to these substances, including compounds structurally similar to 1-Chloro-diethylcarbamoyl-1-propen-2-yl dimethyl phosphate (Jayatilaka et al., 2019).

Cholinesterase-Inhibiting Properties

Research comparing the cholinesterase-inhibiting activity of various phosphates, including those related to 1-Chloro-diethylcarbamoyl-1-propen-2-yl dimethyl phosphate, was conducted to understand their cumulative inhibitory properties and in vitro actions (Morse, Kodama, & Hine, 1953).

Detoxification Mechanisms

A study explored the detoxification mechanism of phosphate triester pesticides, again relevant due to structural similarities with 1-Chloro-diethylcarbamoyl-1-propen-2-yl dimethyl phosphate. The research highlighted the role of glutathione in detoxification processes (Hutson, Pickering, & Donninger, 1972).

properties

CAS RN

297-99-4

Product Name

1-Chloro-diethylcarbamoyl-1-propen-2-yl dimethyl phosphate

Molecular Formula

C10H19ClNO5P

Molecular Weight

299.69 g/mol

IUPAC Name

[(E)-3-chloro-4-(diethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate

InChI

InChI=1S/C10H19ClNO5P/c1-6-12(7-2)10(13)9(11)8(3)17-18(14,15-4)16-5/h6-7H2,1-5H3/b9-8+

InChI Key

RGCLLPNLLBQHPF-CMDGGOBGSA-N

Isomeric SMILES

CCN(CC)C(=O)/C(=C(/C)\OP(=O)(OC)OC)/Cl

SMILES

CCN(CC)C(=O)C(=C(C)OP(=O)(OC)OC)Cl

Canonical SMILES

CCN(CC)C(=O)C(=C(C)OP(=O)(OC)OC)Cl

boiling_point

at 0.2kPa: 162 °C

density

Relative density (water = 1): 1.2

melting_point

-45.0 °C
-45 °C

Other CAS RN

297-99-4
13171-21-6

physical_description

COLOURLESS-TO-YELLOW OILY LIQUID.

solubility

3.34 M
Solubility in water: miscible

vapor_pressure

1.65e-05 mmHg
Vapor pressure, Pa at 20 °C: 0.0033

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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